molecular formula C7H9NO B3190310 1H-Pyrrole, 1-(oxiranylmethyl)- CAS No. 40861-18-5

1H-Pyrrole, 1-(oxiranylmethyl)-

Cat. No. B3190310
CAS RN: 40861-18-5
M. Wt: 123.15 g/mol
InChI Key: OPPHMZSHWVEIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1H-Pyrrole, 1-(oxiranylmethyl)-” is a unique chemical compound. It’s part of a collection of rare and unique chemicals provided for early discovery researchers . The exact description and analytical data for this product are not collected, and the buyer assumes responsibility to confirm product identity and/or purity .

Safety and Hazards

The safety data sheet for a similar compound, “Pyrrole”, indicates that it is considered hazardous. It is flammable, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .

properties

CAS RN

40861-18-5

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(oxiran-2-ylmethyl)pyrrole

InChI

InChI=1S/C7H9NO/c1-2-4-8(3-1)5-7-6-9-7/h1-4,7H,5-6H2

InChI Key

OPPHMZSHWVEIHW-UHFFFAOYSA-N

SMILES

C1C(O1)CN2C=CC=C2

Canonical SMILES

C1C(O1)CN2C=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture formed from 200 g of sodium hydroxide NaOH, 8.4 g of tetrabutylammonium hydrogensulfate, 200 ml of water and 125 ml of epichlorohydrin is stirred very vigorously at room temperature in a one liter reactor. 40 g of freshly distilled pyrrole are added dropwise while cooling the solution with a bath of ice-cold water in order to keep the temperature of the mixture between 15° and 20° C. The mixture is left stirring with a stream of nitrogen for 3 hours, 100 ml of ether are added in order to cause an aqueous phase and an organic phase to settle which are separated from each other. The aqueous phase is extracted twice with 100 ml of ether. The whole of the organic phase is washed with aqueous salt solution until neutrality, dried over a molecular sieve, filtered and distilled under vacuum. 58 g of N-glycidylpyrrole ##STR4## or a yield of 80%, are obtained. The product is characterized by 1H NMR and 13C NMR. Its purity is 93%; it is determined by liquid phase chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
80%

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